L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-
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Overview
Description
L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- is a peptide compound composed of five amino acids: L-asparagine, L-asparaginyl, L-tyrosyl, L-tryptophyl, and L-methionyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-methionyl, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-tryptophyl, is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for L-tyrosyl, L-asparaginyl, and L-asparagine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents such as carbodiimides for amide bond formation.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to interfere with amino acid metabolism in cancer cells.
Industry: Utilized in the development of peptide-based materials and as a catalyst in certain biochemical reactions.
Mechanism of Action
The mechanism of action of L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to enzymes and receptors involved in amino acid metabolism and cellular signaling.
Pathways: It may inhibit the synthesis of proteins by depleting essential amino acids, leading to cell death in certain cancer cells.
Comparison with Similar Compounds
Similar Compounds
L-Asparagine: A single amino acid with roles in protein synthesis and metabolism.
L-Asparaginyl-L-tyrosyl: A dipeptide with potential biological activity.
L-Tryptophyl-L-methionyl: Another dipeptide with distinct chemical properties.
Uniqueness
L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interfere with amino acid metabolism and protein synthesis makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
733021-30-2 |
---|---|
Molecular Formula |
C33H42N8O9S |
Molecular Weight |
726.8 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H42N8O9S/c1-51-11-10-23(30(46)41-26(33(49)50)15-28(36)44)38-32(48)25(13-18-16-37-22-5-3-2-4-20(18)22)40-31(47)24(12-17-6-8-19(42)9-7-17)39-29(45)21(34)14-27(35)43/h2-9,16,21,23-26,37,42H,10-15,34H2,1H3,(H2,35,43)(H2,36,44)(H,38,48)(H,39,45)(H,40,47)(H,41,46)(H,49,50)/t21-,23-,24-,25-,26-/m0/s1 |
InChI Key |
ZWEJERQUIWVADF-GKKOWRRISA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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